A Comprehensive Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
A Comprehensive Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
Executive Summary: This guide provides a detailed protocol for the synthesis and comprehensive characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as "privileged structures" in drug discovery, known to exhibit a wide range of pharmacological activities.[1][2] This document outlines a robust and reproducible synthesis via the Knorr pyrazole condensation reaction, followed by an in-depth analysis of the product's structural and spectroscopic properties. The methodologies and data presented herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to produce and validate this valuable chemical entity.
Section 1: Introduction - The Pyrazole Scaffold in Modern Research
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of therapeutic agents targeting a wide array of biological pathways.[2] Compounds incorporating the pyrazole ring system have demonstrated diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5][6]
The target molecule of this guide, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (C₁₁H₁₁N₃O₂), combines this privileged pyrazole core with a 4-nitrophenyl substituent.[7] The presence of the electron-withdrawing nitro group significantly influences the electronic profile of the molecule, making it an important synthon for further functionalization and a candidate for biological screening. This guide provides an authoritative framework for its synthesis and unequivocal structural verification.
Section 2: Synthesis via Knorr Pyrazole Condensation
The most direct and reliable method for preparing 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[3] This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[8][9]
2.1: Mechanistic Rationale
The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole proceeds by the reaction of acetylacetone (a 1,3-dicarbonyl compound) with 4-nitrophenylhydrazine.[4][10] The reaction is typically facilitated by an acid catalyst, such as glacial acetic acid.[11]
The mechanism is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the acetylacetone. This is followed by dehydration to form an intermediate. Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a cyclized intermediate which, upon further dehydration, yields the stable aromatic pyrazole ring.[8][9] This one-pot reaction is efficient and generally results in high yields of the desired product.[3]
2.2: Reagent Safety & Handling
Expert Insight: Trustworthiness in synthesis begins with a rigorous approach to safety. The reagents used in this protocol possess specific hazards that must be managed through proper personal protective equipment (PPE) and handling procedures. 4-Nitrophenylhydrazine, like many hydrazine derivatives, is toxic and potentially explosive when dry; it is often supplied wetted with water to mitigate this risk.[12][13] Acetylacetone is a flammable liquid and is toxic.[14][15]
| Reagent | CAS No. | Key Hazards | Recommended Handling Precautions |
| 4-Nitrophenylhydrazine | 100-16-3 | Toxic, Irritant, Potentially Explosive | Handle in a fume hood, wear gloves and eye protection. Avoid shock, friction, and heat.[12][13] |
| Acetylacetone | 123-54-6 | Flammable Liquid, Harmful, Toxic | Handle in a fume hood, away from ignition sources. Wear gloves and eye protection.[14][15] |
| Ethanol | 64-17-5 | Highly Flammable Liquid | Keep away from open flames and sparks. Use in a well-ventilated area. |
| Glacial Acetic Acid | 64-19-7 | Corrosive, Flammable | Handle in a fume hood, wear acid-resistant gloves and eye protection. |
2.3: Detailed Experimental Protocol
This protocol is adapted from established literature procedures providing a reliable method for obtaining the title compound.[4][16]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophenylhydrazine (2.0 mmol) and acetylacetone (2.0 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After 1 hour, remove the heat source and allow the solution to cool to room temperature. The product will begin to crystallize.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven.
2.4: Synthesis Workflow
Caption: Knorr pyrazole synthesis workflow.
Section 3: Comprehensive Structural and Spectroscopic Characterization
Expert Insight: A single analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A self-validating protocol employs a suite of orthogonal techniques—each providing a different piece of the structural puzzle—to ensure the identity and purity of the synthesized compound.
3.1: Physical Properties and Crystallography
The synthesized product is a crystalline solid. Single-crystal X-ray diffraction provides the most definitive structural proof.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [17] |
| Molecular Weight | 217.23 g/mol | [4] |
| Melting Point | 373–375 K (100–102 °C) | [4][16] |
| Appearance | Crystalline Solid | [4] |
| Crystal Structure | Orthorhombic | [4] |
Crystallographic analysis reveals that the pyrazole ring is essentially planar, while the benzene ring is twisted with respect to it by a dihedral angle of approximately 31.4°.[4][16] The nitro group is nearly coplanar with the benzene ring to which it is attached.[4][16]
3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum confirms the presence of the aromatic rings, the nitro group, and the pyrazole core.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1597, 1504 | C=C Aromatic Stretching | Confirms the presence of the phenyl and pyrazole rings.[4][18] |
| ~1518, 1334 | N-O Asymmetric & Symmetric Stretching | Definitive evidence of the nitro (NO₂) group.[4] |
| ~1414 | C=N Stretching | Characteristic of the pyrazole ring.[4] |
| ~854 | C-H Out-of-plane Bending | Suggests para-substitution on the phenyl ring.[4] |
3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is highly diagnostic. The para-substituted phenyl ring gives rise to a characteristic AA'BB' system (two doublets). The pyrazole ring proton appears as a sharp singlet, and the two chemically equivalent methyl groups also produce a single peak.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~7.80 | Doublet | 2H | Ar-H (meta to NO₂) |
| ~6.10 | Singlet | 1H | Pyrazole C4-H |
| ~2.45 | Singlet | 3H | Pyrazole C5-CH₃ |
| ~2.30 | Singlet | 3H | Pyrazole C3-CH₃ |
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule.
| Chemical Shift (δ ppm) | Assignment |
| ~150.0 | Pyrazole C5 |
| ~146.5 | Ar-C (C-NO₂) |
| ~144.0 | Ar-C (C-N) |
| ~141.0 | Pyrazole C3 |
| ~125.0 | Ar-CH (ortho to NO₂) |
| ~124.5 | Ar-CH (meta to NO₂) |
| ~107.0 | Pyrazole C4 |
| ~14.0 | Pyrazole C5-CH₃ |
| ~13.5 | Pyrazole C3-CH₃ |
3.4: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the expected molecular ion peak will be observed at an m/z corresponding to its molecular weight.
-
Expected [M]⁺: m/z = 217.[17]
The fragmentation pattern can further support the structure, with common losses including the nitro group (NO₂) and fragmentation of the pyrazole ring.
3.5: Characterization Summary
Caption: Orthogonal characterization workflow.
Section 4: Conclusion and Future Outlook
This guide has detailed a reliable and efficient synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole using the Knorr pyrazole condensation. The comprehensive characterization workflow, employing a combination of spectroscopic and crystallographic techniques, provides an authoritative method for verifying the structure and purity of the final product. The presented protocols are designed to be self-validating, ensuring a high degree of scientific integrity.
Given the established importance of the pyrazole scaffold in drug discovery, this compound represents a valuable building block for the development of novel therapeutic agents.[2][5] The electron-withdrawing nature of the 4-nitrophenyl group provides a site for further chemical modification, enabling the creation of libraries of related compounds for screening and lead optimization studies.
Section 5: References
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
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Rozas, I., & Elguero, J. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
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Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.
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Chemicalbook. (n.d.). 1H-Pyrazole,3,5-dimethyl-1-(4-nitrophenyl)- synthesis.
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Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138.
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Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018.
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PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole.
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
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Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine.
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Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
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Fisher Scientific. (2024). SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine.
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ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetylacetone.
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Chemdiv. (n.d.). Compound 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
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Benchchem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
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SpectraBase. (n.d.). 3,5-DIMETHYL-1-(4-NITROPHENYL)-PYRAZOLIN - Optional[13C NMR] - Chemical Shifts.
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Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
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Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole.
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TCI Chemicals. (2024). SAFETY DATA SHEET - Acetone 2,4-Dinitrophenylhydrazone.
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Piochem. (n.d.). Material Safety Data Sheet - Acetylacetone.
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SpectraBase. (n.d.). 3,5-dimethyl-1-(p-nitrophenyl)pyrazole - Optional[FTIR] - Spectrum.
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Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
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Frontiers in Pharmacology. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
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